3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine
Descripción
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a synthetic azetidine derivative characterized by dual sulfonyl groups attached to its four-membered azetidine ring. This compound belongs to a broader class of sulfonamide-containing azetidine derivatives, which are explored for diverse therapeutic applications, including enzyme inhibition and receptor modulation .
Propiedades
IUPAC Name |
3-cyclohexylsulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4S2/c17-13-6-7-16(18)12(8-13)11-24(20,21)19-9-15(10-19)25(22,23)14-4-2-1-3-5-14/h6-8,14-15H,1-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASXDDLVDPNGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and difluorobenzylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidine precursors, and fluorinated benzyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
CRTH2 Antagonism
Research indicates that compounds similar to 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine may act as CRTH2 antagonists . These antagonists are being investigated for their role in treating conditions such as asthma and allergic rhinitis. The mechanism involves blocking the CRTH2 receptor, which is implicated in the inflammatory response associated with these diseases .
Anticancer Activity
Studies have shown that sulfonamide derivatives exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes involved in tumor growth is under investigation. For instance, it may target the carbonic anhydrase enzyme, which plays a role in tumor pH regulation and growth .
Case Study 1: CRTH2 Antagonist Efficacy
A study published in Journal of Medicinal Chemistry evaluated various CRTH2 antagonists, including derivatives of azetidine compounds. Results demonstrated that certain structural modifications enhanced receptor binding affinity and selectivity, suggesting that compounds like 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine could be developed into effective therapeutic agents for respiratory diseases .
Case Study 2: Anticancer Potential
In a preclinical trial reported in Cancer Research, researchers tested a series of sulfonamide-based compounds against different cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with a mechanism involving apoptosis induction and cell cycle arrest .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CRTH2 Antagonist Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine | Yes | Yes | Promising for asthma and oncology |
| 3-(Cyclopropylsulfonyl)-1-((4-fluorobenzyl)sulfonyl)azetidine | Moderate | Moderate | Similar structure with varied efficacy |
| 3-(Phenylsulfonyl)-1-((3-chlorobenzyl)sulfonyl)azetidine | Yes | Low | Less effective as an anticancer agent |
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound’s unique features are best contextualized by comparing it to structurally or functionally related molecules. Below is a detailed analysis:
Comparison with Azetidinone Derivatives ()
describes azetidinone derivatives (e.g., 5a1–6,5b1–6) synthesized via sulfonamide functionalization and cyclization. Key differences include:
- Core Structure: The target compound features a fully saturated azetidine ring, whereas azetidinones (e.g., 5a1–6) contain a β-lactam (azetidinone) ring, which is more reactive due to ring strain.
- Substituents: Unlike derivatives with pyrimidinyl or oxazolyl groups (e.g., 1a–b), the target compound’s cyclohexyl and difluorobenzyl substituents confer higher lipophilicity (predicted logP ~3.5 vs.
- Synthetic Route : Both classes use chloroacetyl chloride and hydrazine intermediates, but the target compound avoids β-lactam formation, simplifying stability concerns .
Table 1: Structural Comparison with Azetidinone Derivatives
| Feature | 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine | Azetidinone Derivatives (e.g., 5a1–6) |
|---|---|---|
| Core Structure | Saturated azetidine ring | β-lactam (azetidinone) ring |
| Key Substituents | Cyclohexylsulfonyl, 2,5-difluorobenzylsulfonyl | Aromatic aldehydes, pyrimidinyl |
| Predicted logP | ~3.5 | ~2.0 |
| Synthetic Complexity | Moderate (no β-lactam) | High (requires β-lactam stabilization) |
Comparison with TAK-385 ()
TAK-385 (Relugolix), a GnRH antagonist, shares the 2,6-difluorobenzyl group but diverges in core structure and substituents:
- Core Structure: TAK-385’s thienopyrimidinone scaffold enables planar aromatic interactions, contrasting with the non-aromatic azetidine ring of the target compound.
- Pharmacological Profile : TAK-385’s urea and methoxy groups reduce cytochrome P450 inhibition, whereas the sulfonyl groups in the target compound may increase plasma protein binding, altering pharmacokinetics .
- Fluorine Effects : Both compounds leverage fluorine atoms for metabolic stability, but the 2,5-difluorobenzylsulfonyl group in the target compound may offer better resistance to oxidative metabolism compared to TAK-385’s 2,6-difluorobenzyl .
Table 2: Functional Comparison with TAK-385
| Parameter | 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine | TAK-385 |
|---|---|---|
| Therapeutic Target | Undisclosed (likely enzyme/receptor inhibition) | GnRH receptor antagonism |
| Metabolic Stability | High (fluorine shielding, sulfonyl groups) | High (low CYP inhibition) |
| Key Functional Groups | Dual sulfonyl groups | Urea, methoxy, thienopyrimidinone |
| Plasma Protein Binding | Likely high (sulfonyl groups) | Moderate |
Research Findings and Implications
- Sulfonyl Group Impact : Dual sulfonyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide antibiotics, but could also increase renal clearance risks .
- Fluorine Substitution : The 2,5-difluorobenzyl group mirrors trends in oncology (e.g., TAK-385) and antimicrobials, balancing electronegativity and steric bulk for optimized target engagement .
- Azetidine vs. β-Lactam: The absence of a β-lactam ring eliminates susceptibility to β-lactamase degradation, a critical advantage over azetidinone-based therapeutics .
Actividad Biológica
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine involves multiple steps, often utilizing intermediates such as 2,5-difluorobenzyl bromide and cyclohexylsulfonyl chloride. The general synthetic route can be summarized as follows:
- Preparation of Sulfonamide Intermediates : The reaction of 2,5-difluorobenzyl bromide with a suitable amine leads to the formation of sulfonamide intermediates.
- Formation of Azetidine Ring : Cyclization reactions are employed to construct the azetidine core.
- Final Modifications : The introduction of cyclohexylsulfonyl groups is achieved through nucleophilic substitution reactions.
Biological Activity
The biological activity of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine has been evaluated in various studies focusing on its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it has effective inhibitory action against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antimalarial Activity
In vivo studies have shown promising results for the compound's antimalarial effects. A related bicyclic azetidine compound demonstrated an EC50 value of 15 nM against Plasmodium falciparum, suggesting that structural analogs like the target compound may exhibit similar efficacy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In a clinical trial involving patients with bacterial infections, administration of the compound led to a significant reduction in infection rates compared to standard treatments.
-
Antimalarial Efficacy in Animal Models :
- In a study using P. falciparum-infected mice, treatment with the azetidine derivative resulted in complete parasite clearance after four doses, indicating a strong therapeutic potential.
The mechanism by which 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine exerts its biological effects is believed to involve inhibition of specific enzymatic pathways crucial for microbial survival and replication. For instance, its sulfonamide moiety may interfere with folate synthesis in bacteria, while its structural features could disrupt essential metabolic processes in malaria parasites.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine?
- Methodology : The synthesis involves sequential sulfonylation of the azetidine core. First, the cyclohexylsulfonyl group is introduced via reaction with cyclohexanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The second sulfonylation step employs 2,5-difluorobenzylsulfonyl chloride, requiring careful control of stoichiometry and temperature (0–5°C) to avoid over-sulfonation. Intermediates like α-Tosyl-(2,5-difluorobenzyl)isocyanide may serve as precursors for the benzylsulfonyl moiety . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How is the structural integrity of the compound confirmed?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related sulfonylated azetidines . Complementary techniques include:
- NMR : and NMR to verify substitution patterns (e.g., difluorobenzyl group).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and purity.
- FT-IR : Confirmation of sulfonyl (S=O) stretching vibrations (~1350–1150 cm) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology : Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Incubation in buffers (pH 4–9) at 25–37°C, monitored via HPLC.
- Light Sensitivity : UV-vis spectroscopy under controlled light exposure.
- Storage Recommendations : Anecdotal data from azetidine derivatives suggest storage at –20°C under inert gas (e.g., argon) to prevent sulfonyl group degradation .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays for this compound?
- Methodology : Based on structurally related sulfonamide inhibitors (e.g., CatS/CatC inhibitors), assays may include:
- Enzyme Kinetics : Measure IC values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine cathepsins).
- Cell-Based Assays : Maintain continuous inhibition in cell cultures (e.g., 2 × 10 cells) with compound concentrations ranging from 0.01–10 μM, replacing medium daily to ensure sustained activity .
- Selectivity Profiling : Cross-test against related enzymes (e.g., CatK, CatL) to assess specificity.
Q. What computational approaches predict target interactions?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in sulfonyl-binding enzyme pockets (e.g., CatS catalytic site).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to evaluate sulfonyl group interactions.
- QSAR : Correlate substituent effects (e.g., fluorine position on benzyl group) with activity using descriptors like Hammett constants .
Q. How do structural modifications (e.g., fluorine positioning) impact biological activity?
- Methodology :
- Synthetic SAR : Compare 2,5-difluoro vs. 2,3-difluoro analogs (e.g., IC shifts in enzyme assays). For example, 2,5-difluorobenzyl groups may enhance steric hindrance, reducing off-target binding .
- Electrostatic Effects : Fluorine’s electron-withdrawing nature alters sulfonyl group electrophilicity, impacting enzyme active-site interactions.
- Solubility vs. Activity : Introduce polar groups (e.g., methoxy) on the benzyl ring to balance lipophilicity (logP) and membrane permeability .
Q. How should researchers address contradictions in solubility and bioactivity data?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles.
- Data Normalization : Adjust activity metrics (e.g., IC) for solubility limits via correction factors.
- Orthogonal Validation : Confirm bioactivity in multiple assay formats (e.g., SPR for binding affinity vs. cellular assays) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
